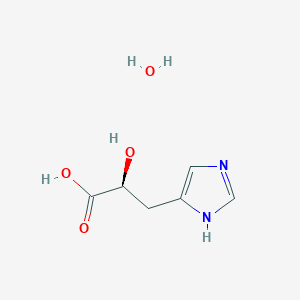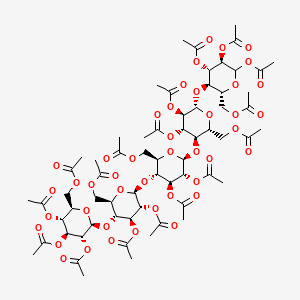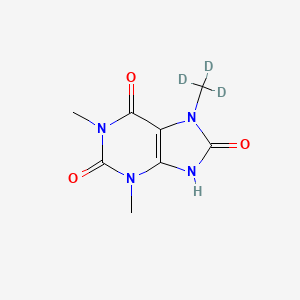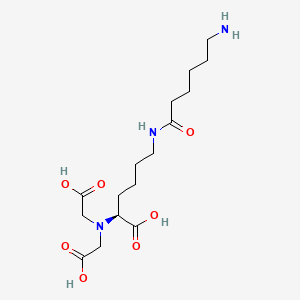
N-tetracosanoylsphingosine
Vue d'ensemble
Description
N-tetracosanoylsphingosine (also known as N-tetracosanoic acid) is a long-chain fatty acid and a sphingolipid found in the plasma membrane of cells. It is a major component of sphingolipids, which are important for cell membrane structure and function. N-tetracosanoylsphingosine is a key component of several signaling pathways, including those involved in cell growth, differentiation, and apoptosis. It is also involved in the regulation of insulin sensitivity, lipid metabolism, and inflammation.
Applications De Recherche Scientifique
Aging and Cellular Senescence
C24 Ceramide has been implicated in the aging process. Studies have shown that very long-chain C24:1 Ceramide levels increase in serum extracellular vesicles with aging and can induce senescence in bone-derived mesenchymal stem cells. This suggests that C24 Ceramide may play a role in cell non-autonomous aging and could be a target for anti-aging therapies .
Cancer Research
C24 Ceramide has been observed to have antiproliferative effects on certain cancer cell lines. For instance, it has been studied for its role in inducing ER stress and apoptosis in breast and liver cancer cells. This makes it a compound of interest in the development of chemotherapeutic agents .
Lipidomics and Metabolic Studies
In lipidomic analysis, specific ceramide species, including C24 Ceramide, are identified and quantified. This is crucial for understanding lipid metabolism and the role of ceramides in various metabolic disorders. It also aids in the study of ceramide’s impact on cardiovascular health and memory impairment in older adults .
Skin Barrier Function
C24 Ceramide is a key component in the skin’s lipid barrier. Research into the effects of omega-O-acylceramide structures, including C24 Ceramide, on skin barrier lipid membrane models helps in understanding and treating skin conditions like atopic dermatitis and psoriasis .
Drug Delivery Systems
C24 Ceramide is used in the generation of small unilamellar vesicles, which are employed in drug delivery systems. Its properties can be harnessed to create targeted delivery mechanisms for drugs, especially in cancer treatment .
Biomarker Research
C24 Ceramide levels are being investigated as biomarkers for various diseases. For example, changes in ceramide levels have been linked to community-acquired pneumonia, suggesting a potential role in diagnostic processes .
Adipose Tissue Studies
C24 Ceramide has been used as an internal standard to quantify ceramide content in adipose tissue. This is important for understanding the role of ceramides in obesity and related metabolic disorders .
Mécanisme D'action
Target of Action
C24 Ceramide, also known as Cer(d18:1/24:0), N-tetracosanoylsphingosine, or Lignoceric Ceramide, primarily targets Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma (PIP4K2C) . PIP4K2C is a regulator of the mammalian target of rapamycin (mTOR), a key protein involved in cell growth, proliferation, and survival .
Mode of Action
C24 Ceramide interacts with its target, PIP4K2C, by directly binding to it . This binding facilitates the formation and activation of the mTOR complex , which in turn influences various cellular processes such as protein synthesis and cell proliferation .
Biochemical Pathways
C24 Ceramide plays a significant role in the de novo pathway of ceramides . It is synthesized by ceramide synthase 2 (CERS2), and its production affects length-specific ceramide production in tissues . The interaction of C24 Ceramide with PIP4K2C facilitates mTOR signaling activation, influencing various downstream effects such as cell proliferation and migration .
Pharmacokinetics
It is known that ceramides can be found in serum extracellular vesicles . The concentration of C24 Ceramide in these vesicles increases with age, suggesting that its bioavailability may be influenced by physiological factors .
Result of Action
The action of C24 Ceramide results in several molecular and cellular effects. It promotes cell proliferation and migration, particularly in the context of gallbladder cancer . Moreover, altered levels of C24 Ceramide might be a potential indication in tumor monitoring . It also plays a vital role in inducing cell death .
Action Environment
The action of C24 Ceramide can be influenced by various environmental factors. For instance, its miscibility with palmitoyl sphingomyelin in bilayer membranes is markedly influenced by the acyl chain composition in ceramides . Furthermore, the ceramide’s action can be influenced by the presence of other molecules in its environment. For example, C6-Ceramide, an analogue of natural ceramide, can compete with C24-Ceramide for PIP4K2C binding, thereby influencing the activation of mTOR signaling .
Propriétés
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVOYPTFQEGPH-AUTSUKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-tetracosanoylsphingosine | |
CAS RN |
34435-05-7 | |
| Record name | C24-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34435-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cer(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is the significance of Cer(d18:1/24:0) in cardiovascular disease?
A1: While some ceramides are considered risk factors for cardiovascular disease, Cer(d18:1/24:0) has shown inconsistent results. Some studies associate higher ratios of other ceramides to Cer(d18:1/24:0) with increased cardiovascular risk [ [, , , , , , , , , ] ]. This suggests a potential protective role for Cer(d18:1/24:0) or a more nuanced interaction within the ceramide network. Further research is needed to clarify its precise role in cardiovascular health.
Q2: What is the role of Cer(d18:1/24:0) in metabolic disorders?
A5: Research suggests a complex role. While some studies associate Cer(d18:1/24:0) with improved metabolic response to metformin in women with polycystic ovary syndrome [ [] ], others demonstrate its decrease in liver cirrhosis with increasing severity of the disease [ [] ]. This highlights the need for further investigation to understand its role in different metabolic disorders.
Q3: How does Cer(d18:1/24:0) relate to inflammation?
A6: Findings suggest a potential anti-inflammatory role for Cer(d18:1/24:0). In ulcerative colitis, its levels were altered compared to healthy controls, indicating involvement in the inflammatory response [ [] ]. Additionally, CerS2, responsible for C22-24 ceramide synthesis, appears to play a role in regulating immune responses during airway inflammation, potentially impacting inflammatory pathways [ [] ].
Q4: How do levels of Cer(d18:1/24:0) change with aging?
A8: Studies in mice indicate that aging might lead to decreased levels of C22, C24:1, and C24 ceramides in gastric smooth muscle, potentially contributing to age-associated motility disorders [ [] ]. Further research is needed to determine the impact of aging on Cer(d18:1/24:0) levels in different tissues and its implications for human health.
Q5: What is the role of Ceramide Synthase 2 (CerS2) in relation to Cer(d18:1/24:0)?
A9: CerS2 is the enzyme primarily responsible for synthesizing very-long-chain ceramides, including Cer(d18:1/24:0) [ [, ] ]. Studies using CerS2-deficient mice have shown alterations in sphingolipid profiles, including a decrease in C24 ceramides, leading to various physiological effects [ [, , , ] ].
Q6: What are the common analytical methods used to measure Cer(d18:1/24:0)?
A10: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed to quantify Cer(d18:1/24:0) and other ceramides in various biological samples [ [, , , , , , , , , , , , , , , , , , , ] ]. This technique provides high sensitivity and specificity for measuring these lipids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
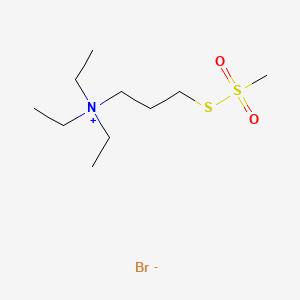
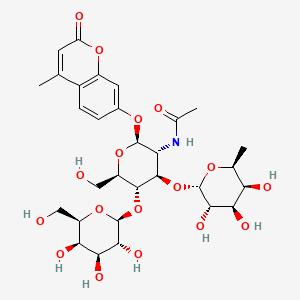
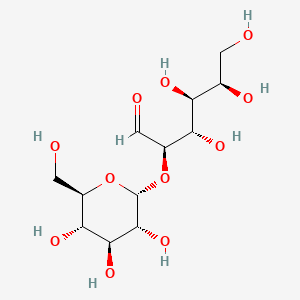
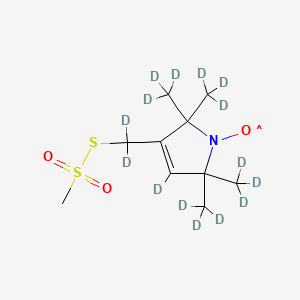
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)
